

biological activity of 1-Chloro-3-nitrobenzene derivatives compared to parent compound

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Compound of Interest

Compound Name: 1-Chloro-3-nitrobenzene

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A Comparative Guide to the Biological Activity of 1-Chloro-3-nitrobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of derivatives of a **1-chloro-3-nitrobenzene** structural analog against the parent compound. The data and experimental protocols presented herein are intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to understand the structure-activity relationships of this class of compounds. While direct comparative biological activity data for a wide range of **1-chloro-3-nitrobenzene** derivatives is limited in the current literature, this guide leverages a comprehensive study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, which are synthesized from the structurally related precursor, 4-chloro-ophenylenediamine. This analysis offers valuable insights into how substitutions on a similar aromatic scaffold can significantly modulate antimicrobial and anticancer activities.

Data Presentation: Quantitative Biological Activity

The following tables summarize the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for a series of synthesized benzimidazole derivatives, providing a clear comparison of their biological potency.



Table 1: Antimicrobial Activity (MIC in $\mu g/mL$) of N-substituted 6-chloro-1H-benzimidazole Derivatives

Compoun d	Escheric hia coli	Streptoco ccus faecalis	Staphylo coccus aureus (MSSA)	Staphylo coccus aureus (MRSA)	Candida albicans	Aspergill us niger
Ciprofloxac in (Standard)	8-16	-	8-16	8-16	-	-
Fluconazol e (Standard)	-	-	-	-	4-128	4-128
1d	2-16	2-16	2-16	2-16	>256	>256
2d	2-16	2-16	2-16	2-16	>256	>256
3s	2-16	2-16	2-16	2-16	>256	>256
4b	2-16	2-16	2-16	2-16	>256	>256
4k	>256	>256	>256	>256	8-16	8-16

Data extracted from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[1]

Table 2: Anticancer Activity (IC50 in μ M) of N-substituted 6-chloro-1H-benzimidazole Derivatives



Compound	Lung (A549)	Breast (MCF-7)	Prostate (PC3)	Colon (HCT116)	Glioblastom a (U87-MG)
Cisplatin (Standard)	4.5±0.3	6.2±0.5	5.8±0.4	7.1±0.6	8.3±0.7
1d	5.1±0.4	6.8±0.5	6.2±0.5	7.9±0.7	9.1±0.8
2d	4.8±0.3	6.5±0.5	6.0±0.4	7.5±0.6	8.8±0.7
3s	4.6±0.3	6.3±0.5	5.9±0.4	7.3±0.6	8.5±0.7
4b	4.9±0.4	6.6±0.5	6.1±0.5	7.7±0.6	8.9±0.8
4k	10.2±0.8	12.5±1.0	11.8±0.9	13.1±1.1	14.3±1.2

Data extracted from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Synthesis of N-substituted 6-chloro-1H-benzimidazole Derivatives

The synthesis of the title compounds involved a two-step process:

- Synthesis of 6-chloro-1H-benzimidazole precursors: 4-chloro-o-phenylenediamine was condensed with various substituted aromatic aldehydes in the presence of sodium metabisulfite as an oxidizing agent. The reaction was carried out under conventional heating or microwave irradiation.
- N-substitution of 6-chloro-1H-benzimidazole: The synthesized benzimidazole precursors
 were then reacted with a variety of substituted halides in the presence of potassium
 carbonate to yield the final N-substituted derivatives. Both conventional heating and
 microwave-assisted methods were employed.[1]



Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of the synthesized compounds was determined using the microdilution method.[1]

- Preparation of inoculums: Bacterial and fungal strains were cultured in appropriate media to achieve a concentration of 10⁵ CFU/mL.
- Serial Dilution: The test compounds were serially diluted in 96-well microtiter plates to obtain a range of concentrations.
- Inoculation: Each well was inoculated with the microbial suspension.
- Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
- Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. Ciprofloxacin and fluconazole were used as standard antibacterial and antifungal drugs, respectively.[1]

Anticancer Activity Assay (IC50 Determination)

The in vitro anticancer activity was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

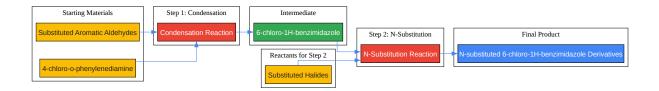
- Cell Culture: Human cancer cell lines (A549, MCF-7, PC3, HCT116, and U87-MG) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.
- MTT Assay: After the incubation period, MTT solution was added to each well and incubated for another 4 hours. The resulting formazan crystals were dissolved in a solubilization solution.



- Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
- IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves. Cisplatin was used as a standard anticancer drug.

Visualizations

The following diagrams illustrate the general synthesis workflow and a postulated mechanism of action for a related class of compounds, the nitrovinylbenzenes, which share some structural motifs with the compounds discussed.



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Caption: General synthesis workflow for N-substituted 6-chloro-1H-benzimidazole derivatives.





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References

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